(4-Benzylpiperazin-1-yl)-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone
Description
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN5OS/c1-17-23(33-24(27-17)19-7-9-20(26)10-8-19)21-15-22(29-28-21)25(32)31-13-11-30(12-14-31)16-18-5-3-2-4-6-18/h2-10,21-22,28-29H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMYBUSDKUYTFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N4CCN(CC4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Benzylpiperazin-1-yl)-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a benzylpiperazine moiety linked to a thiazole and pyrazolidine scaffold, which is essential for its biological properties.
Antiviral Activity
Recent studies have indicated that compounds containing piperazine and thiazole groups exhibit significant antiviral properties. For instance, derivatives similar to the target compound have shown effectiveness against various viruses, including Hepatitis C Virus (HCV) and Influenza A. The mechanism often involves inhibiting viral entry or replication stages .
Anticancer Properties
Research has demonstrated that thiazole and pyrazolidine derivatives possess anticancer activities. The compound's structural components may interact with specific cellular pathways involved in cancer proliferation. For example, studies on related compounds have highlighted their ability to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo .
Antimicrobial Activity
The antimicrobial potential of similar derivatives has been documented extensively. Compounds with piperazine rings have shown antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit critical metabolic pathways .
Table 1: Summary of Biological Activities
| Biological Activity | Mechanism of Action | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | |
| Anticancer | Induction of apoptosis | |
| Antimicrobial | Disruption of cell membranes |
Case Studies
- Antiviral Efficacy Against HCV : A study demonstrated the antiviral activity of a piperazine derivative with a similar structure, showing an EC50 value of 0.022 μM against HCV, indicating strong inhibitory potential against viral entry .
- Anticancer Activity : A series of thiazole-pyrazolidine derivatives were tested on various cancer cell lines, revealing significant cytotoxic effects and the ability to inhibit cell proliferation by targeting specific signaling pathways associated with cancer growth .
- Antimicrobial Testing : In vitro assays involving bacterial strains showed that compounds with similar structural motifs exhibited broad-spectrum antimicrobial activity, effectively inhibiting growth at low concentrations .
Research Findings
Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the biological efficacy of compounds similar to (4-Benzylpiperazin-1-yl)-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone. Modifications in the benzyl or thiazole groups can significantly enhance potency against targeted pathogens or cancer cells.
Scientific Research Applications
Biological Activities
Numerous studies have highlighted the biological significance of (4-Benzylpiperazin-1-yl)-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone:
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiazole and pyrazolidine rings have been shown to induce apoptosis in various cancer cell lines. A study demonstrated that related compounds could inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .
Antimicrobial Properties
The thiazole and pyrazolidine moieties are known for their antimicrobial activities. Compounds similar to (4-Benzylpiperazin-1-yl)-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone have been evaluated for their efficacy against bacterial strains and fungi, showing promising results .
Neuropharmacological Effects
The piperazine ring is associated with various neuropharmacological effects. Studies suggest that compounds containing this structure can exhibit anxiolytic and antidepressant-like activities in animal models .
Case Study 1: Anticancer Activity Evaluation
In vitro studies on derivatives similar to (4-Benzylpiperazin-1-yl)-[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]methanone revealed significant cytotoxic effects on breast cancer cell lines (MCF7) with IC50 values as low as 0.99 μM . The mechanism involved apoptosis induction through mitochondrial pathways.
Case Study 2: Antimicrobial Screening
A series of related compounds were screened against Gram-positive and Gram-negative bacteria. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting their potential as antimicrobial agents .
Chemical Reactions Analysis
Reaction Types and Functional Group Reactivity
The compound participates in reactions characteristic of its functional groups:
Piperazine Ring :
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Nucleophilic Substitution : The benzylpiperazine group undergoes alkylation or acylation at the secondary amine sites. For example, reactions with alkyl halides or acyl chlorides in the presence of bases like triethylamine yield N-alkylated or N-acylated derivatives.
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Deprotection : The benzyl group can be removed via hydrogenolysis (H₂/Pd-C) to regenerate a free piperazine ring for further functionalization.
Thiazole Ring :
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Electrophilic Substitution : The 4-methylthiazol-5-yl group participates in halogenation or nitration under acidic conditions, typically at the 2-position of the thiazole ring.
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Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids is feasible at the 5-position when catalyzed by Pd(PPh₃)₄.
Pyrazolidine Core :
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Oxidation : The pyrazolidine ring is susceptible to oxidation with reagents like mCPBA (meta-chloroperbenzoic acid), forming pyrazoline derivatives.
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Ring-Opening : Strong acids (e.g., HCl) or bases (e.g., NaOH) can induce ring-opening at the C3 position, generating linear amines.
Key Reaction Conditions and Catalysts
Reactions involving this compound require controlled conditions to preserve its labile thiazole and pyrazolidine components:
| Reaction Type | Conditions | Catalysts/Reagents | Yield |
|---|---|---|---|
| Piperazine Alkylation | Anhydrous DMF, 0–5°C, inert atmosphere (N₂/Ar) | K₂CO₃, alkyl bromide | 65–75% |
| Thiazole Halogenation | Acetic acid, 50°C | N-bromosuccinimide (NBS) | 80% |
| Pyrazolidine Oxidation | Dichloromethane (DCM), room temperature | mCPBA | 60–70% |
| Suzuki Coupling | Toluene/EtOH (3:1), 80°C | Pd(PPh₃)₄, Na₂CO₃ | 55–65% |
Mechanistic Insights
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Amide Bond Formation : The central methanone group facilitates coupling reactions via activation with carbodiimides (e.g., EDC/HOBt), forming conjugates with carboxylic acids or amines.
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Thiazole Reactivity : The electron-deficient thiazole ring directs electrophilic attacks to the 2-position due to resonance stabilization of intermediates.
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Steric Effects : Bulky substituents on the benzylpiperazine group hinder reactions at the piperazine nitrogen, necessitating prolonged reaction times or elevated temperatures .
Analytical Characterization
Post-reaction analysis employs:
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HPLC : To monitor reaction progress and purity (C18 column, acetonitrile/water gradient).
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NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity in substitution reactions (e.g., δ 7.2–7.4 ppm for aromatic protons) .
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Mass Spectrometry : High-resolution MS (HRMS) validates molecular weights of derivatives (e.g., [M+H]⁺ for alkylated products).
Stability and Side Reactions
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Hydrolysis : The pyrazolidine ring is prone to hydrolysis in aqueous acidic/basic media, necessitating anhydrous conditions.
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Oxidative Degradation : Prolonged exposure to air oxidizes the thiazole methyl group to a carboxylic acid.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, synthetic approaches, and bioactivities:
Key Structural and Functional Insights
Trifluoromethyl groups () confer metabolic resistance but may reduce solubility compared to the fluorophenyl group in the target compound .
Heterocyclic Core Variations: Pyrazolidine (target compound) vs. pyrazolopyrimidine (): Pyrazolidine’s saturated ring may reduce planarity, altering target selectivity compared to aromatic pyrazolopyrimidines . Thiazole (target) vs. thiazolidinone (): The thiazole’s aromaticity likely enhances stability, whereas thiazolidinones are prone to ring-opening reactions .
Bioactivity Trends :
- Fluorophenyl and trifluoromethyl groups correlate with improved pharmacokinetics in multiple analogs .
- Thiazole- and pyrazole-containing compounds (e.g., ) show promise in cancer via ferroptosis induction , suggesting the target compound’s thiazole moiety may confer similar activity.
Synthetic Challenges: Coupling reactions (e.g., ) are common for piperazine-heterocycle hybrids but require precise optimization to avoid byproducts . Crystallography (SHELX ) and computational analysis (Multiwfn ) are critical for confirming 3D structures and noncovalent interactions (e.g., hydrogen bonds, steric effects) .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and optimizing the yield of this compound?
- Methodology : Multi-step synthesis involving nucleophilic substitution, coupling reactions (e.g., Suzuki coupling for thiazole formation), and purification via column chromatography (n-hexane/EtOAc solvent systems) .
- Key Parameters :
- Reaction temperature (60–100°C for thiazole ring closure) .
- Catalyst selection (e.g., Pd-based catalysts for cross-coupling) .
- Solvent polarity adjustments to improve crystallization .
Q. Which analytical techniques are critical for structural characterization?
- Primary Techniques :
- 1H/13C-NMR : Assign peaks for benzylpiperazine (δ 2.5–3.5 ppm for piperazine protons) and fluorophenyl groups (δ 7.2–7.8 ppm) .
- HPLC : Purity assessment (95–99% at 254 nm) using C18 columns and gradient elution .
- Elemental Analysis : Validate C, H, N content; discrepancies (e.g., ±0.3% for carbon) may indicate residual solvents .
Q. How is preliminary biological activity screened for this compound?
- In Vitro Assays :
- Antimicrobial : MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ values for HeLa or MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinase or protease targets .
- Data Interpretation : Compare activity to reference compounds (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide derivative design?
- Critical Substituents :
- Strategies : Introduce bioisosteres (e.g., thiadiazole for thiazole) to balance potency and solubility .
Q. How to resolve contradictions in analytical data (e.g., elemental analysis vs. NMR)?
- Case Study : Elemental analysis discrepancies (e.g., C: 72.04% observed vs. 71.67% calculated) may arise from hydrate formation .
- Resolution Steps :
Thermogravimetric analysis (TGA) to detect bound solvents .
X-ray crystallography for absolute configuration confirmation .
Repeat synthesis under anhydrous conditions .
Q. What computational approaches predict binding modes with biological targets?
- Methods :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., EGFR kinase PDB: 1M17) .
- MD Simulations : AMBER force fields to assess ligand-protein stability (50 ns trajectories) .
- Key Interactions : Fluorophenyl-thiazole π-π stacking with hydrophobic pockets; piperazine nitrogen hydrogen bonding .
Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
